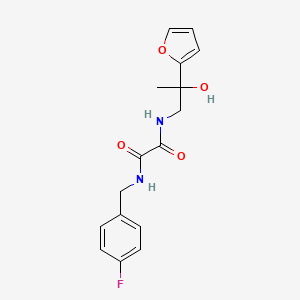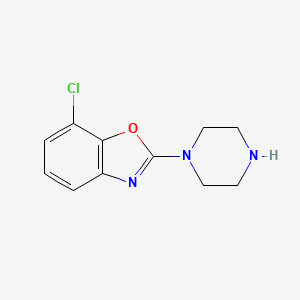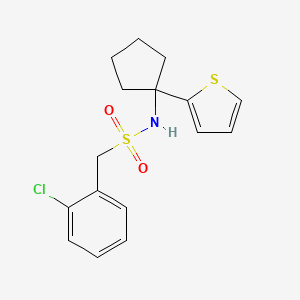
1-(2-chlorophenyl)-N-(1-(thiophen-2-yl)cyclopentyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-chlorophenyl)-N-(1-(thiophen-2-yl)cyclopentyl)methanesulfonamide is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
The synthesis of 1-(2-chlorophenyl)-N-(1-(thiophen-2-yl)cyclopentyl)methanesulfonamide typically involves multiple steps, starting with the preparation of the core structures and subsequent functionalization. One common synthetic route includes the following steps:
Formation of the cyclopentyl core: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of the thiophene ring: This step often involves the use of thiophene derivatives and coupling reactions.
Attachment of the chlorophenyl group: This is typically done through electrophilic aromatic substitution reactions.
Sulfonamide formation:
Industrial production methods may involve optimization of these steps to improve yield and scalability.
Chemical Reactions Analysis
1-(2-chlorophenyl)-N-(1-(thiophen-2-yl)cyclopentyl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(2-chlorophenyl)-N-(1-(thiophen-2-yl)cyclopentyl)methanesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 1-(2-chlorophenyl)-N-(1-(thiophen-2-yl)cyclopentyl)methanesulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-(2-chlorophenyl)-N-(1-(thiophen-2-yl)cyclopentyl)methanesulfonamide can be compared with other similar compounds, such as:
1-(2-chlorophenyl)-N-(1-(thiophen-2-yl)cyclohexyl)methanesulfonamide: This compound has a cyclohexyl instead of a cyclopentyl ring, which may affect its chemical and biological properties.
1-(2-chlorophenyl)-N-(1-(thiophen-2-yl)cyclopropyl)methanesulfonamide: The cyclopropyl ring introduces additional strain, potentially altering reactivity and stability.
1-(2-chlorophenyl)-N-(1-(furan-2-yl)cyclopentyl)methanesulfonamide: Replacing the thiophene ring with a furan ring can impact electronic properties and interactions with biological targets.
Properties
IUPAC Name |
1-(2-chlorophenyl)-N-(1-thiophen-2-ylcyclopentyl)methanesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO2S2/c17-14-7-2-1-6-13(14)12-22(19,20)18-16(9-3-4-10-16)15-8-5-11-21-15/h1-2,5-8,11,18H,3-4,9-10,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIDBGVQPDKSKRJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)NS(=O)(=O)CC3=CC=CC=C3Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[3-(4-Propylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2398584.png)
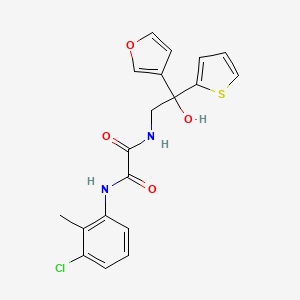
![N-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-YL]acetamide](/img/structure/B2398588.png)
![N-[2-(4-Chlorophenyl)-2-methoxyethyl]-6-fluoropyridine-3-carboxamide](/img/structure/B2398589.png)
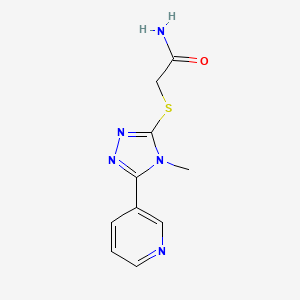
![{[4-Bromo-2-(3,5-dichlorophenoxy)phenyl]methyl}(methyl)amine hydrochloride](/img/structure/B2398591.png)
![N-[(5Z)-5-[(4-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-chlorobenzamide](/img/structure/B2398592.png)
![N-[5-({[(3,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide](/img/structure/B2398593.png)
![4-chloro-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2398595.png)

![3-[Methyl(piperidin-4-yl)amino]propan-1-ol](/img/structure/B2398597.png)
![1-[(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl]-4-methylpiperazine](/img/structure/B2398603.png)
